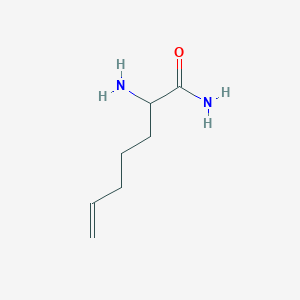

2-Aminohept-6-enamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

2-aminohept-6-enamide |

InChI |

InChI=1S/C7H14N2O/c1-2-3-4-5-6(8)7(9)10/h2,6H,1,3-5,8H2,(H2,9,10) |

InChI Key |

GMCMSXFOBBEPAN-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCC(C(=O)N)N |

Origin of Product |

United States |

Synthesis from Deuterated Precursors:a More Controlled Method Involves the Use of Isotopically Labeled Starting Materials in a Synthetic Route. for Instance, the Reduction of a Corresponding Nitrile or the Reductive Amination of a Keto Acid Using a Deuterium Donating Reducing Agent Like Sodium Borodeuteride Nabd₄ Would Install Deuterium at Specific Locations.

Carbon-13 Labeling Strategies

Incorporating ¹³C into the carbon backbone of 2-Aminohept-6-enamide typically requires a de novo synthetic approach using commercially available ¹³C-labeled precursors.

Derivatization and Analogue Design of 2 Aminohept 6 Enamide for Chemical Research

Functionalization of the Amino Group

The primary amino group at the C-2 position is a versatile handle for introducing a wide array of functionalities, altering the compound's polarity, hydrogen bonding capacity, and steric profile.

The conversion of the primary amine to various amides and carbamates is a fundamental strategy to explore the chemical space around this moiety. Amide formation, typically achieved by reacting the amine with an activated carboxylic acid derivative (such as an acyl chloride or anhydride), introduces an acyl group. This modification can influence molecular recognition and binding by introducing new interaction points.

Similarly, carbamates can be synthesized by reacting the amine with chloroformates or by other modern synthetic methods. Carbamates serve as stable mimics of peptide bonds and can enhance a molecule's metabolic stability.

Table 1: Representative Amide and Carbamate Modifications of 2-Aminohept-6-enamide This table presents hypothetical reaction outcomes based on standard organic chemistry principles.

| Reagent | Resulting Functional Group | Potential Product Name |

|---|---|---|

| Acetyl chloride | Acetamide | N-(1-carbamoylhex-5-en-1-yl)acetamide |

| Benzoyl chloride | Benzamide | N-(1-carbamoylhex-5-en-1-yl)benzamide |

| Benzyl chloroformate | Carbamate (Cbz-protected) | Benzyl (1-carbamoylhex-5-en-1-yl)carbamate |

Direct alkylation or acylation of the amino group introduces different substituents that can modulate the compound's lipophilicity and basicity. N-alkylation can be achieved through reactions with alkyl halides or via reductive amination with aldehydes or ketones. Acylation introduces an acyl group, transforming the primary amine into a secondary amide, which significantly alters its electronic and steric properties. Enamides and enecarbamates, which are structurally related, are known to be versatile nucleophiles in various bond-forming reactions. researchgate.net

Modification of the Hept-6-enamide Moiety

The hept-6-enamide backbone, particularly the terminal alkene, provides a platform for extensive structural diversification through various carbon-carbon and carbon-heteroatom bond-forming reactions.

The terminal double bond is susceptible to a range of classic olefin transformations.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would convert the alkene to an epoxide. This introduces a reactive, three-membered ring that can be opened by various nucleophiles to install diverse functionalities.

Dihydroxylation: The alkene can be converted to a vicinal diol. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄), which add two hydroxyl groups to the same face of the double bond. khanacademy.org The slow hydrolysis of intermediate osmium species can sometimes lead to a second catalytic cycle, which may affect selectivity. researchgate.net

Hydrogenation: Catalytic hydrogenation, typically using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst, would reduce the double bond to a saturated alkyl chain, yielding 2-aminoheptanamide. This removes the reactivity of the alkene and increases the conformational flexibility of the side chain. Highly enantioselective hydrogenation of related enamides has been achieved using dual chiral-achiral acid systems. nih.gov

Table 2: Products of Olefin Functionalization This table presents hypothetical reaction outcomes based on established chemical transformations.

| Reaction | Key Reagent(s) | Product Structure |

|---|---|---|

| Epoxidation | m-CPBA | 2-amino-5-(oxiran-2-yl)pentanamide |

| Syn-dihydroxylation | OsO₄, NMO | 2-amino-6,7-dihydroxyheptanamide |

Olefin metathesis, particularly cross-metathesis (CM), offers a powerful method for C-C bond formation at the terminal alkene. organic-chemistry.orgillinois.edu This reaction, often catalyzed by ruthenium complexes like Grubbs' catalysts, allows the coupling of this compound with another olefin, leading to the formation of a new, elongated, and functionalized side chain with the extrusion of ethene. organic-chemistry.orgnih.gov The success of cross-metathesis can be influenced by the steric and electronic nature of the olefin partner. illinois.edu While many functional groups are tolerated, nitrogen-containing compounds can sometimes interfere with the catalyst. nih.gov

Table 3: Illustrative Cross-Metathesis Reactions This table shows potential products from cross-metathesis with various olefin partners.

| Olefin Partner | Catalyst | Potential Product |

|---|---|---|

| Methyl acrylate | Grubbs II Catalyst | Methyl (E)-8-amino-8-carbamoyloct-2-enoate |

| Styrene | Grubbs II Catalyst | (E)-2-amino-8-phenyl-oct-6-enamide |

Synthesis of Bioisosteres and Conformationally Restricted Analogues for Structure-Reactivity Studies

To conduct detailed structure-reactivity studies, the synthesis of bioisosteres and conformationally restricted analogues is essential. Bioisosterism involves replacing a functional group (like the amide) with another group that retains similar physicochemical properties. uvic.ca This can be used to improve pharmacokinetic properties or to probe key binding interactions.

Creating conformationally restricted analogues reduces the molecule's flexibility, which can help identify the bioactive conformation. canterbury.ac.nznih.govmdpi.com For this compound, this could be achieved by introducing cyclic constraints. For instance, a ring-closing metathesis (RCM) reaction could be employed by first acylating the amine with an acrylic acid derivative, followed by an RCM reaction with the terminal alkene to form a lactam-based cyclic structure. canterbury.ac.nz Such constrained analogues are invaluable for understanding the specific conformational requirements for biological activity. nih.gov

Preparation of Labeled this compound Analogues for Mechanistic Probes

The synthesis of isotopically labeled compounds is a cornerstone of mechanistic research in chemistry and biology, providing indispensable tools for tracing metabolic pathways, elucidating reaction mechanisms, and serving as internal standards for quantitative analysis. acs.orgnih.gov While specific literature detailing the synthesis of labeled this compound is not extensively documented, established methodologies for isotopic labeling of analogous structures—such as amino acids, unsaturated fatty acids, and primary amides—can be applied to generate the necessary molecular probes. These methods primarily involve the incorporation of heavy isotopes of hydrogen (deuterium, ²H or D) or carbon (¹³C).

The introduction of deuterium (B1214612) in place of protium (B1232500) can significantly alter the kinetic properties of a molecule due to the kinetic isotope effect (KIE), making deuterated analogues powerful probes for studying reaction mechanisms. acs.orgnih.gov Similarly, ¹³C-labeled compounds are crucial for metabolic flux analysis and can be tracked using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. springernature.comnih.govnih.gov

Deuterium Labeling Strategies

Deuterium can be incorporated into the this compound structure at various positions through hydrogen isotope exchange (HIE) reactions or by using deuterated reagents in de novo synthesis.

Advanced Analytical and Spectroscopic Characterization of 2 Aminohept 6 Enamide and Its Reaction Products

High-Resolution Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Aminohept-6-enamide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the carbon skeleton and the identification of functional groups.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the terminal alkene, the aliphatic chain, the chiral center at the second carbon, and the primary amide and amine groups would be expected. The chemical shifts are influenced by the electron-withdrawing effects of the amide and amine functionalities.

Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the amide, the sp² hybridized carbons of the double bond, the chiral center, and the aliphatic carbons.

Expected ¹H and ¹³C NMR Data for this compound:

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| C1 (C=O) | - | ~175 |

| C2 (-CH(NH₂)-) | ~3.5 | ~55 |

| C3 (-CH₂-) | ~1.6-1.8 | ~30 |

| C4 (-CH₂-) | ~1.4-1.6 | ~25 |

| C5 (-CH₂-) | ~2.1 | ~33 |

| C6 (-CH=) | ~5.8 | ~138 |

| C7 (=CH₂) | ~5.0 | ~115 |

| -NH₂ (Amide) | ~7.0-8.0 (broad) | - |

| -NH₂ (Amine) | ~1.5-2.5 (broad) | - |

Note: The chemical shifts are predicted values and may vary depending on the solvent and other experimental conditions.

Dynamic NMR (DNMR) studies can provide insights into the conformational dynamics of this compound. pku.edu.cn Due to the partial double bond character of the C-N bond in the amide group, rotation around this bond is restricted, which can lead to the existence of different conformational isomers. pku.edu.cn Temperature-dependent NMR experiments can be employed to study the kinetics of this rotational barrier. By monitoring the coalescence of specific NMR signals at varying temperatures, it is possible to calculate the energy barrier for this conformational exchange. pku.edu.cn

Advanced 2D-NMR techniques are essential for the complete structural assignment of this compound.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms, providing a clear map of C-H one-bond connectivities. This is instrumental in assigning the proton signals to their corresponding carbons in the aliphatic chain and the vinyl group.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for establishing the connectivity across quaternary carbons, such as the carbonyl group of the amide, by observing correlations from nearby protons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a powerful tool for determining the through-space proximity of protons. This information is critical for elucidating the preferred conformation and stereochemistry of the molecule. For instance, NOE correlations can help in assigning the relative stereochemistry at the chiral center (C2).

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination in Complex Reactions

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular formula of this compound and its reaction products. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This is particularly valuable in the context of complex reaction mixtures where multiple products and byproducts may be present.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For amides, characteristic fragmentation pathways often involve cleavage of the C-N bond and the bonds adjacent to the carbonyl group. For aromatic amides, a resonance-stabilized benzoyl cation is a common fragment. youtube.com

Expected HRMS Data for this compound (C₇H₁₄N₂O):

| Ion | Calculated m/z |

| [M+H]⁺ | 143.1184 |

| [M+Na]⁺ | 165.1004 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the primary amine and amide, the C=O stretch of the amide (Amide I band), the N-H bend of the amide (Amide II band), and the C=C stretch of the terminal alkene. libretexts.orgudel.edu The positions of the N-H and C=O stretching bands can also provide insights into hydrogen bonding interactions in the solid state or in concentrated solutions. youtube.com

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar bonds. Therefore, the C=C stretching vibration of the terminal alkene would be expected to give a strong signal in the Raman spectrum.

Expected Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H (Amine/Amide) | Stretch | 3400-3200 (broad) | 3400-3200 (weak) |

| C-H (sp²) | Stretch | ~3080 | ~3080 |

| C-H (sp³) | Stretch | 2960-2850 | 2960-2850 |

| C=O (Amide I) | Stretch | ~1650 (strong) | ~1650 (medium) |

| N-H (Amide II) | Bend | ~1550 | Weak |

| C=C | Stretch | ~1640 | ~1640 (strong) |

Chromatographic Methods (HPLC, GC-MS) for Reaction Progress Monitoring and Purity Assessment in Synthetic Development

Chromatographic techniques are essential for monitoring the progress of reactions that synthesize this compound and for assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of amino amides. oup.commyfoodresearch.comhelixchrom.com Due to the polar nature of the amino and amide groups, reversed-phase HPLC with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be a suitable method. Detection can be achieved using a UV detector, as the amide bond exhibits some UV absorbance, or more sensitively with a mass spectrometer (LC-MS). Chiral HPLC columns can be employed to separate enantiomers if the synthesis is not stereospecific. oup.com

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the polar amino and amide groups may be necessary to increase the volatility of this compound. This can be achieved by reacting the compound with a silylating agent, for example. The resulting derivative can then be separated on a GC column and detected by a mass spectrometer, which provides both retention time and mass spectral data for identification and quantification.

X-ray Crystallography for Solid-State Structural Analysis and Conformational Preferences

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. proteopedia.org If a suitable single crystal of this compound or one of its derivatives can be obtained, X-ray diffraction analysis can provide precise bond lengths, bond angles, and torsional angles. nih.govyoutube.commdpi.com This information would confirm the molecular connectivity and provide an unambiguous assignment of the stereochemistry at the chiral center. Furthermore, the crystal structure would reveal the preferred conformation of the molecule in the solid state and illustrate any intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. nih.gov

Theoretical and Computational Chemistry Applied to 2 Aminohept 6 Enamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Based on the principles of quantum mechanics, these calculations can elucidate the distribution of electrons and predict chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. chemrxiv.orgresearchgate.net It is based on the principle that the energy of a molecule in its ground state is a functional of the electron density. DFT calculations can provide valuable information about the geometry, electronic properties, and stability of 2-Aminohept-6-enamide.

Table 1: Predicted Ground State Properties of this compound from a Hypothetical DFT Calculation (Note: The following data is illustrative and not based on actual published research for this specific molecule.)

| Property | Predicted Value | Unit |

| Total Energy | Data not available | Hartrees |

| Dipole Moment | Data not available | Debye |

| Ionization Potential | Data not available | eV |

| Electron Affinity | Data not available | eV |

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial in determining how a molecule will interact with other chemical species. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity).

For this compound, an FMO analysis would reveal the most likely sites for nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO is also an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: The following data is for illustrative purposes only, as specific FMO analysis for this compound was not found in the literature.)

| Molecular Orbital | Energy |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov These simulations can provide a detailed understanding of the conformational flexibility of this compound and how it interacts with a solvent, such as water. By simulating the molecule's motion, researchers can explore its conformational landscape, identifying the most stable and frequently adopted shapes.

MD simulations can also shed light on how solvent molecules arrange themselves around this compound, a phenomenon known as solvation. This is crucial for understanding the molecule's behavior in a biological or chemical system, as solvation can significantly influence its structure, stability, and reactivity. Despite the utility of this technique, specific MD simulation studies on this compound have not been identified in the available literature.

Transition State Modeling and Reaction Pathway Analysis

Understanding the mechanism of a chemical reaction involves identifying the transition state, which is the highest energy point along the reaction pathway. Computational methods can be used to model these transition states and map out the entire reaction pathway. This provides valuable insights into the kinetics and thermodynamics of a reaction involving this compound.

For instance, if this compound were to undergo a cyclization reaction, transition state modeling could be used to determine the most favorable pathway and predict the reaction rate. researchgate.net Such studies are critical for designing new synthetic routes and understanding biochemical transformations. At present, there are no specific published studies on the transition state modeling of reactions involving this compound.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. nih.govillinois.edu Theoretical calculations can predict the chemical shifts of the different nuclei (e.g., ¹H and ¹³C) in this compound. rsc.orgrsc.orgresearcher.life These predicted shifts can aid in the assignment of experimental NMR spectra.

Vibrational spectroscopy, such as infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Quantum chemical calculations can predict the vibrational frequencies of this compound, which correspond to the peaks in its IR and Raman spectra. bu.edu This can help in the interpretation of experimental vibrational spectra and the identification of functional groups.

While these computational methods are well-established, specific predictions of NMR chemical shifts and vibrational frequencies for this compound are not available in the reviewed scientific literature.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table is a template. No published predicted NMR data for this specific molecule were found.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | Data not available |

| C2 | Data not available |

| C3 | Data not available |

| C4 | Data not available |

| C5 | Data not available |

| C6 | Data not available |

| C7 | Data not available |

Table 4: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: This table is a template. No published predicted vibrational frequency data for this specific molecule were found.)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H (amine) | Stretching | Data not available |

| C=O (amide) | Stretching | Data not available |

| C=C (alkene) | Stretching | Data not available |

| C-H (alkene) | Bending | Data not available |

Future Perspectives and Emerging Directions in 2 Aminohept 6 Enamide Chemistry

Innovations in Catalytic Methodologies for Enamide Synthesis and Functionalization

The synthesis and subsequent functionalization of enamides have been revolutionized by modern catalytic methods. acs.orgacs.org For a molecule like 2-Aminohept-6-enamide, these innovations could offer more efficient and selective pathways for its preparation and derivatization.

Future research could focus on transition-metal-catalyzed approaches, which are known for their efficiency in forming C-N and C-C bonds. thieme-connect.com Catalysts based on palladium, copper, nickel, or rhodium could be employed for the asymmetric functionalization of the enamide double bond, allowing for the introduction of various substituents with high stereocontrol. thieme-connect.com Biocatalysis, using enzymes such as nitrile hydratases or engineered transaminases, represents another promising frontier, offering environmentally benign reaction conditions and high selectivity. nih.govresearchgate.net The direct N-dehydrogenation of the corresponding saturated amide is an atom-economical approach that has seen recent development and could be optimized for the synthesis of this compound. chemistryviews.orgorganic-chemistry.org

Table 1: Hypothetical Comparison of Catalytic Methods for this compound Synthesis

| Catalyst System | Precursor | Yield (%) | Enantiomeric Excess (ee %) | Reaction Conditions |

|---|---|---|---|---|

| Pd(OAc)₂/BINAP | Hept-6-enoyl azide (B81097) + Amine | 85 | >99 | 80°C, 12h, Toluene |

| Cu(OTf)₂/PyBox | Hept-6-enoyl chloride + Amine | 92 | 98 | 25°C, 8h, CH₂Cl₂ |

| Nitrile Hydratase | 2-Aminohept-6-enenitrile | 78 | >99 | 30°C, 24h, aq. buffer |

This table presents hypothetical data for illustrative purposes.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with continuous flow and automated platforms offers significant advantages in terms of reproducibility, scalability, and safety. nih.govwikipedia.org For the synthesis and derivatization of this compound, these technologies could enable rapid reaction optimization and library generation. mit.eduresearchgate.net

Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities. nih.govrsc.org The modular nature of these systems would facilitate multi-step syntheses, where this compound could be generated and then immediately functionalized in a continuous sequence. thieme-connect.de Automated synthesis platforms, equipped with robotic liquid handlers and purification systems, could be programmed to explore a wide range of reaction conditions or to synthesize a library of this compound derivatives for screening purposes. merckmillipore.commt.com

Table 2: Projected Advantages of Flow Synthesis for this compound Derivatization

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to Days | Minutes to Hours |

| Scalability | Limited, requires re-optimization | Readily scalable by extending run time |

| Safety | Handling of large quantities of reagents | Small reaction volumes, improved heat transfer |

| Process Control | Manual, less precise | Automated, highly precise |

| Reproducibility | Operator-dependent | High |

This table contains projected data based on general principles of flow chemistry.

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

Understanding reaction kinetics and mechanisms is crucial for process optimization. Advanced spectroscopic techniques, often referred to as Process Analytical Technology (PAT), enable real-time, in-situ monitoring of chemical reactions. mt.comwikipedia.org

For the synthesis of this compound, techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy could be used to track the concentration of reactants, intermediates, and products in real-time. mt.comnih.govsemanticscholar.org This data allows for precise determination of reaction endpoints, identification of transient species, and rapid optimization of reaction conditions. rsc.orgspectroscopyonline.com Fiber-optic probes can be directly inserted into the reaction vessel, providing non-invasive monitoring without the need for sampling. youtube.com The wealth of data generated can be used to build kinetic models of the reaction, leading to a deeper process understanding. innopharmaeducation.comresearchgate.net

Table 3: Potential Spectroscopic Techniques for Monitoring this compound Synthesis

| Technique | Information Provided | Advantages |

|---|---|---|

| In-situ FTIR | Concentration of carbonyl and amide functional groups | High sensitivity to polar bonds, fast acquisition |

| Raman Spectroscopy | C=C and C-N bond vibrations, polymorphism | Insensitive to water, can be used in aqueous media |

| UV-Vis Spectroscopy | Changes in conjugation, chromophore concentration | Simple, cost-effective |

| ¹H NMR Spectroscopy | Detailed structural information on all species | Provides unambiguous structural data |

This table outlines the potential applications of these techniques.

Development of Chemo- and Regioselective Transformations

The this compound scaffold possesses multiple reactive sites, including the enamide double bond, the terminal alkene, and the N-H bond. The development of highly chemo- and regioselective transformations is therefore essential for its controlled functionalization. acs.orgnih.gov

Future research could explore catalytic systems that can differentiate between the two alkene moieties. For instance, a catalyst could be designed to selectively hydrogenate, hydroformylate, or epoxidize the terminal alkene while leaving the enamide intact. nih.gov Conversely, methods for the selective functionalization of the enamide double bond, such as asymmetric hydrogenation or cycloaddition reactions, would provide access to a range of chiral derivatives. researchgate.netnsf.gov The development of protecting group strategies or directing group-assisted catalysis could also play a crucial role in achieving the desired selectivity.

Table 4: Hypothetical Chemo- and Regioselective Reactions of this compound

| Reagent/Catalyst | Target Site | Product Type | Selectivity |

|---|---|---|---|

| H₂, Wilkinson's Catalyst | Terminal Alkene | Saturated Alkane | >95% regioselectivity |

| m-CPBA | Terminal Alkene | Epoxide | >98% regioselectivity |

| H₂, Rh/(S)-BINAP | Enamide Double Bond | Chiral Amide | >99% ee, >95% chemoselectivity |

This table presents hypothetical but chemically plausible selective transformations.

Computational Design and Prediction of Novel Enamide Reactivity

Computational chemistry has become an indispensable tool for predicting reaction outcomes, elucidating mechanisms, and designing novel catalysts and reactions. grnjournal.usgrnjournal.us For this compound, computational methods can accelerate the discovery of new reactivity and guide experimental efforts.

Density Functional Theory (DFT) calculations can be used to model reaction pathways for the synthesis and functionalization of this compound, providing insights into transition state energies and reaction kinetics. nih.govrsc.org This can help in understanding the origins of selectivity and in predicting the most promising reaction conditions. nih.gov Computational screening of virtual catalyst libraries can identify promising candidates for specific transformations, reducing the need for extensive experimental screening. Furthermore, molecular dynamics simulations can be used to study the conformational behavior of this compound and its interaction with catalysts or biological receptors.

Table 5: Illustrative Applications of Computational Chemistry in this compound Research

| Computational Method | Application | Predicted Outcome |

|---|---|---|

| DFT | Mechanism of catalytic hydrogenation | Lowest energy pathway for selective reduction |

| Molecular Docking | Binding to a target protein | Predicted binding affinity and pose |

| Virtual Screening | Catalyst design for asymmetric synthesis | Identification of optimal ligand structures |

| QM/MM | Enzymatic reaction mechanism | Elucidation of the role of active site residues |

This table provides illustrative examples of how computational chemistry could be applied.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Aminohept-6-enamide, and how can researchers optimize yield?

- Methodology : Begin with nucleophilic acyl substitution or condensation reactions using hept-6-enoic acid derivatives and ammonia. Optimize reaction conditions (e.g., temperature, solvent polarity, catalyst choice) via Design of Experiments (DoE) to maximize yield. Monitor intermediates via TLC or HPLC .

- Key considerations : Impurities from isomerization of the enamide double bond may require purification via recrystallization or column chromatography .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Spectroscopy : Use -NMR and -NMR to confirm backbone structure and double bond geometry. IR spectroscopy verifies amide (C=O, N-H) and alkene (C=C) functional groups.

- Chromatography : HPLC or GC-MS to assess purity (>95% preferred for biological assays).

- Elemental analysis : Validate molecular formula (CHNO) .

Q. What stability factors must be controlled during storage of this compound?

- Methodology : Conduct accelerated stability studies under varying temperatures, humidity, and light exposure. Monitor degradation via HPLC and quantify decomposition products. Store in inert atmospheres (argon) at -20°C, shielded from UV light .

Advanced Research Questions

Q. How do stereochemical configurations at the enamide moiety influence biological activity?

- Methodology :

- Synthesize enantiomers via asymmetric catalysis (e.g., chiral ligands in palladium-mediated couplings).

- Test isomers in receptor-binding assays (e.g., fluorescence polarization) or enzyme inhibition studies. Compare IC values and molecular docking simulations to correlate stereochemistry with activity .

Q. What computational strategies predict the reactivity of this compound in transition-metal catalysis?

- Methodology :

- Perform DFT calculations (e.g., Gaussian, ORCA) to analyze frontier molecular orbitals (HOMO/LUMO) and transition states.

- Simulate catalytic cycles with proposed intermediates to identify rate-limiting steps. Validate with kinetic isotope effects (KIEs) in experimental studies .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound-based systems?

- Methodology :

- Replicate studies under standardized conditions (solvent, temperature, catalyst loading).

- Use multivariate analysis to isolate variables (e.g., ligand electronic effects, steric hindrance).

- Cross-validate with in-situ spectroscopic techniques (e.g., Raman monitoring of reaction progress) .

Data Interpretation and Contradictions

Q. How should researchers address discrepancies between computational predictions and experimental results in enamide reactivity?

- Methodology :

- Re-examine computational models for overlooked non-covalent interactions (e.g., solvent effects, dispersion forces).

- Conduct control experiments to rule out side reactions (e.g., radical pathways, metal leaching). Publish raw data and workflows to enable peer validation .

Future Research Directions

Q. What unexplored applications exist for this compound in peptide mimetics or bioorthogonal chemistry?

- Methodology :

- Incorporate the enamide into peptide chains via solid-phase synthesis; evaluate protease resistance and cell permeability.

- Explore strain-promoted enamide-alkyne cycloadditions for bioorthogonal labeling in live-cell imaging .

Table 1: Common Characterization Techniques for this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.